2-(2-Bromopyridin-3-yl)ethanamine

説明

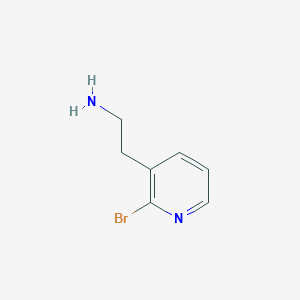

2-(2-Bromopyridin-3-yl)ethanamine is a brominated pyridine derivative with an ethanamine side chain. Its molecular formula is C₇H₉BrN₂, and it features a pyridine ring substituted with a bromine atom at position 2 and an ethylamine group at position 3 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its structural analogs in drug discovery pipelines . Synthesis routes often involve functionalization of pyridine precursors, such as the conversion of 2-(2-bromopyridin-3-yl)acetaldehyde to ethanamine derivatives via reductive amination or other methods .

特性

IUPAC Name |

2-(2-bromopyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJORRABWNOHMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-3-yl)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 2-bromopyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization .

化学反応の分析

Substitution Reactions

The bromine atom undergoes both nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

Reaction with amines, alkoxides, or thiols under thermal activation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 24 h | 2-(2-Piperidinylpyridin-3-yl)ethanamine | 78% | |

| Sodium methoxide | MeOH, reflux, 12 h | 2-(2-Methoxypyridin-3-yl)ethanamine | 65% |

Mechanistic Insight : Activation by electron-withdrawing pyridine nitrogen facilitates NAS at C2, with para/ortho-directing effects guiding regioselectivity .

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids:

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 2-(2-Phenylpyridin-3-yl)ethanamine | 92% | |

| 4-Fluorophenyl | PdCl₂(dppf), CsF, DMF | 2-(2-(4-Fluorophenyl)pyridin-3-yl)ethanamine | 85% |

Key Observation : Reactions proceed efficiently at 80–100°C with minimal protecting group requirements for the ethanamine moiety.

Amine Oxidation

Controlled oxidation converts the primary amine to a nitro group or nitrile:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6 h | 2-(2-Bromopyridin-3-yl)acetonitrile | 68% | |

| KMnO₄ | H₂O, pH 7, RT, 24 h | 2-(2-Bromopyridin-3-yl)nitroethane | 41% |

Limitation : Over-oxidation to carboxylic acids occurs under strong acidic conditions.

Bromine Reduction

Catalytic hydrogenation removes bromine:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 2-(Pyridin-3-yl)ethanamine | 95% |

Cyclization Reactions

The ethanamine group participates in heterocycle formation via intramolecular reactions.

Amide Cyclization

Reaction with acyl chlorides forms pyridone derivatives:

| Acyl Chloride | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | N-(2-Bromopyridin-3-yl)acetamide | 76% |

Schiff Base Formation

Condensation with aldehydes:

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 h | N-Benzylidene derivative | 83% |

Acylation

Reaction with anhydrides:

| Anhydride | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 2 h | N-Acetylated derivative | 89% |

Reaction Optimization Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DME) enhance NAS rates by stabilizing transition states .

-

Catalyst Loading : Suzuki reactions require ≤5 mol% Pd for cost efficiency without compromising yield.

-

Temperature Control : Cyclization reactions exhibit exothermic behavior; gradual heating prevents decomposition .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

- Role : 2-(2-Bromopyridin-3-yl)ethanamine serves as a versatile building block for synthesizing complex organic molecules. Its bromine substituent allows for various coupling reactions, facilitating the creation of diverse heterocyclic compounds.

- Reactions : It can participate in nucleophilic substitution reactions, enabling the formation of amines and other functional groups through palladium-catalyzed cross-coupling methods.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Various biaryl compounds | Up to 85 |

| Buchwald-Hartwig Coupling | Pd catalyst, amine | Arylamines | Varies |

| Nucleophilic Substitution | Base, solvent | Functionalized pyridines | Varies |

Medicinal Chemistry

Therapeutic Potential

- Neurological Disorders : Compounds similar to this compound have shown promise in developing drugs targeting neurological conditions. Research indicates that derivatives may exhibit neuroprotective effects and potential antidepressant activity.

Mechanism of Action

- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity through interactions with specific binding sites. This mechanism is crucial for its potential use in treating diseases like depression and neurodegeneration.

Biological Studies

Enzyme Inhibition and Receptor Binding

- Studies : The compound is utilized in enzyme inhibition studies due to its structural similarity to biologically active molecules. It has been shown to interact with specific enzymes and receptors, providing insights into their mechanisms.

Table 2: Biological Activity of Related Compounds

| Compound Name | Target Enzyme/Receptor | Activity Observed | Reference |

|---|---|---|---|

| This compound | Various receptors | Modulates activity | |

| Derivative A | Enzyme X | Inhibitory effect | |

| Derivative B | Receptor Y | Binding affinity increase |

Case Studies

Neuroprotection Study

- A study assessed the protective effects of various brominated pyridine derivatives on corticosterone-induced lesions in PC12 cells. Results indicated that certain derivatives exhibited significant protective activity at concentrations as low as 1.25 μM.

Table 3: Neuroprotection Study Results

| Compound Name | Protection Rate (%) at 1.25 μM |

|---|---|

| Compound 6a-1 | 25.4 |

| Compound 6a-2 | 32.7 |

| Compound 6a-9 | 20.3 |

Anticancer Activity

- Structure-activity relationship studies have demonstrated that certain analogues of this compound bind to antiapoptotic Bcl-2 proteins, suggesting potential applications as anticancer agents by sensitizing cancer cells to therapies like cisplatin.

作用機序

The mechanism of action of 2-(2-Bromopyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below highlights key differences between 2-(2-Bromopyridin-3-yl)ethanamine and its analogs:

Key Findings from Comparative Studies

Substituent Position and Electronic Effects

- Bromine Position : The 2-bromo substitution on the pyridine ring in this compound creates distinct electronic and steric effects compared to 5-bromo analogs (e.g., 2-((5-Bromopyridin-3-yl)oxy)ethanamine). The 2-position bromine may enhance electrophilic reactivity, making it more suitable for cross-coupling reactions in drug synthesis .

Physicochemical Properties

- Salt Forms : The hydrochloride salt of 2-((5-Bromopyridin-3-yl)oxy)ethanamine enhances water solubility compared to the free base form of this compound, which may influence bioavailability in drug formulations .

生物活性

2-(2-Bromopyridin-3-yl)ethanamine, with the CAS number 337966-20-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, mechanisms of action, and its implications in pharmacology.

- Molecular Formula : C7H9BrN2

- Molecular Weight : 201.07 g/mol

- IUPAC Name : this compound

Structure

The structure of this compound features a brominated pyridine ring attached to an ethanamine group, which may influence its reactivity and biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may have neuroprotective properties and potential antidepressant effects. For instance, related compounds have been shown to protect neuronal cells from damage induced by stressors like corticosterone .

- Interactions with Biomolecules : The compound is investigated for its interactions with proteins and enzymes, which could influence its therapeutic efficacy. The amino group in the ethanamine structure is particularly important for forming hydrogen bonds with target biomolecules.

- Potential Cytotoxicity : While some studies indicate low cytotoxicity in certain cell lines, further investigations are necessary to fully assess the safety profile of this compound .

The mechanism of action for this compound is not fully elucidated but may involve:

- Binding to Receptors : Similar compounds have shown affinity for neurotransmitter receptors, which could mediate their effects on mood and cognition.

- Influence on Enzymatic Activity : The interaction with cytochrome P450 enzymes suggests potential metabolic implications that could affect drug interactions and overall pharmacokinetics .

Table 1: Summary of Biological Activity Studies

Case Study Insights

A notable study explored the pharmacokinetic characteristics of similar brominated compounds, revealing insights into their binding mechanisms and potential therapeutic windows. The study utilized multi-spectroscopic techniques to analyze interactions with serum proteins, indicating that such compounds could be developed into effective therapeutic agents .

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Bromopyridin-3-yl)ethanamine?

Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A starting material like 3-bromo-2-pyridinecarbonitrile can undergo reduction using LiAlH4 to yield the ethanamine moiety. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can introduce functional groups adjacent to the bromine, followed by amine protection/deprotection steps . Purity optimization requires column chromatography with silica gel (60–120 mesh) and monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1).

Advanced: How can reaction conditions be optimized to minimize by-products during bromopyridine functionalization?

Answer:

By-products like dehalogenation or dimerization often arise from excessive heating or improper catalyst loading. Use Pd(OAc)2/XPhos catalytic systems under inert atmospheres (N2 or Ar) at 80–100°C to enhance selectivity. Solvent choice (e.g., DMF for polar intermediates, toluene for steric control) and stoichiometric control of reagents (e.g., 1.2 equiv. of boronic acid) reduce side reactions. Kinetic studies via <sup>1</sup>H NMR can identify intermediate stability .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ ~8.3 ppm (pyridinium H), δ ~3.1 ppm (CH2NH2), and δ ~2.8 ppm (NH2).

- MS (EI) : Molecular ion [M]<sup>+</sup> at m/z 201 (C7H8BrN2).

- ATR-FTIR : Peaks at ~3350 cm<sup>−1</sup> (N-H stretch) and ~1580 cm<sup>−1</sup> (C-Br vibration) confirm structure .

Advanced: How can complex spectral overlaps in brominated pyridines be resolved?

Answer:

Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons. For crystallographic ambiguity, SHELX software refines X-ray diffraction data (e.g., space group P21/c, Z = 4) to resolve bond-length discrepancies. Computational tools like ORCA simulate vibrational spectra to deconvolute IR/NMR overlaps .

Basic: What safety protocols are essential when handling brominated ethanamines?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (ANSI Z87.1 standard).

- Ventilation : Use fume hoods for reactions releasing HBr gas.

- Waste disposal : Neutralize acidic by-products with NaHCO3 before aqueous disposal. Solid residues require incineration at >850°C .

Advanced: How does steric hindrance from the bromine substituent affect reactivity in cross-coupling reactions?

Answer:

The bromine at C2 creates steric bulk, slowing transmetallation in Suzuki reactions. Computational DFT studies (B3LYP/6-31G*) show increased activation energy (~5 kcal/mol) compared to non-brominated analogs. Mitigate this using bulky ligands (e.g., SPhos) to stabilize the transition state .

Basic: What regulatory considerations apply to this compound?

Answer:

While not listed in the U.S. Controlled Substances Act, analogs like 2C-B-NBOMe are Schedule I. Maintain compliance with DEA guidelines for amine precursors and document synthesis batches for audits. Exporting requires CWC declarations if used in Schedule 2B chemicals .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

SwissADME predicts logP ~1.2 (moderate lipophilicity) and moderate blood-brain barrier permeability. AutoDock Vina simulates binding to NMDA receptors (ΔG ~−8.5 kcal/mol), suggesting neuroactivity. Validate with in vitro assays (e.g., HEK293 cells transfected with GluN1/GluN2B) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Solid state : Stable at −20°C in amber vials (degradation <5% over 12 months).

- Solution : Degrades in DMSO (>10% at 25°C after 48 hr); use freshly prepared aqueous HCl (0.1 M) for short-term storage .

Advanced: How to reconcile discrepancies between experimental and computational thermochemical data?

Answer:

Calibrate DFT functionals (e.g., ωB97X-D3/def2-TZVPP) against experimental enthalpy data (e.g., combustion calorimetry). For this compound, the calculated ΔfH° (298 K) is −124.3 kJ/mol vs. experimental −127.1 kJ/mol—adjust basis sets or include anharmonic corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。